
1-Aminocyclopentane-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Aminocyclopentane-1-carboximidamide is a chemical compound with the molecular formula C6H13N3 It is characterized by a cyclopentane ring substituted with an amino group and a carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Aminocyclopentane-1-carboximidamide typically involves the reaction of cyclopentanone with ammonia and cyanamide under controlled conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Aminocyclopentane-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the carboximidamide group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or alkylating agents under basic or acidic conditions.
Major Products Formed:
Oxidation: Oximes, nitriles.
Reduction: Amines.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
1-Aminocyclopentane-1-carboximidamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Aminocyclopentane-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the conformation and function of the target molecules.
Comparison with Similar Compounds
1-Aminocyclopentane-1-carboxamide: Similar structure but with a carboxamide group instead of a carboximidamide group.
Cyclopentanecarboxylic acid, 1-amino-: Contains a carboxylic acid group instead of a carboximidamide group.
Uniqueness: 1-Aminocyclopentane-1-carboximidamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C6H13N3 |
|---|---|
Molecular Weight |
127.19 g/mol |
IUPAC Name |
1-aminocyclopentane-1-carboximidamide |
InChI |
InChI=1S/C6H13N3/c7-5(8)6(9)3-1-2-4-6/h1-4,9H2,(H3,7,8) |
InChI Key |
FGOWKAABTZTLMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C(=N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


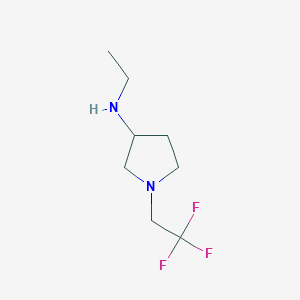
![2-{[(4-Bromothiophen-3-yl)methyl]amino}ethan-1-ol](/img/structure/B13249946.png)
![Ethyl 2-amino-4-[(diethylamino)methyl]-5-(methylcarbamoyl)thiophene-3-carboxylate](/img/structure/B13249950.png)
![Methyl[2-(quinolin-6-yloxy)ethyl]amine](/img/structure/B13249960.png)
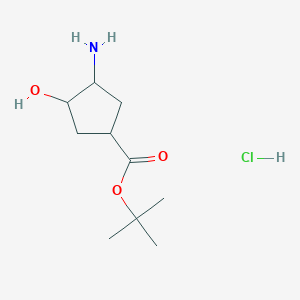
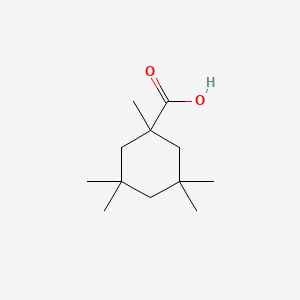
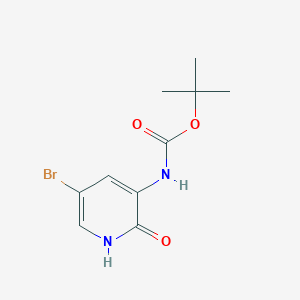
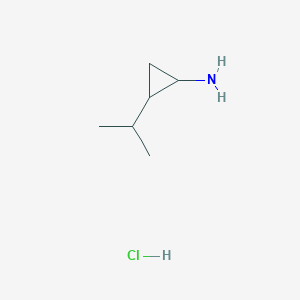




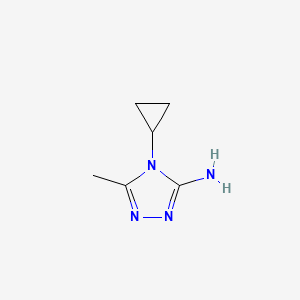
amine](/img/structure/B13250044.png)
